molecular formula C15H29ClN2O3 B13515312 Tert-butyl4-hydroxy-[1,4'-bipiperidine]-1'-carboxylatehydrochloride

Tert-butyl4-hydroxy-[1,4'-bipiperidine]-1'-carboxylatehydrochloride

Katalognummer: B13515312
Molekulargewicht: 320.85 g/mol
InChI-Schlüssel: XJHUKWHKHPZTRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate hydrochloride (CAS: 367500-88-7) is a synthetic bipiperidine derivative characterized by a hydroxyl group at the 4-position of the bipiperidine scaffold and a tert-butyl carbamate group at the 1'-position. Its molecular formula is C12H17NO·HCl (anhydrous), with a molecular weight of 264.79 g/mol for the hydrochloride salt . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of complex molecules such as camptothecin derivatives . Its structural simplicity and functional groups make it a versatile building block for modifying pharmacokinetic properties or enhancing solubility in drug development.

Eigenschaften

Molekularformel

C15H29ClN2O3

Molekulargewicht

320.85 g/mol

IUPAC-Name

tert-butyl 4-(4-hydroxypiperidin-1-yl)piperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C15H28N2O3.ClH/c1-15(2,3)20-14(19)17-8-4-12(5-9-17)16-10-6-13(18)7-11-16;/h12-13,18H,4-11H2,1-3H3;1H

InChI-Schlüssel

XJHUKWHKHPZTRU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)O.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Route A: Esterification of Bipiperidine Derivatives

Overview:
This method involves the initial synthesis of the bipiperidine core, followed by esterification with tert-butyl chloroformate or tert-butyl alcohol derivatives under acidic or basic catalysis.

Reaction Scheme:

Bipiperidine derivative + tert-butyl chloroformate → Tert-butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate

Reaction Conditions:

Step Reagents Solvent Catalyst/Conditions Notes
Esterification tert-Butyl chloroformate, triethylamine Dichloromethane (DCM) Room temperature, inert atmosphere Triethylamine acts as base to scavenge HCl
Hydroxyl protection tert-Butyl alcohol derivatives Toluene or DCM Reflux To introduce tert-butyl ester at carboxylate

Mechanism:

  • Nucleophilic attack of the bipiperidine nitrogen on tert-butyl chloroformate.
  • Formation of carbamate linkage.
  • Hydroxyl groups are protected or activated as needed.

Route B: Multi-step Synthesis via Hydroxylation and Esterification

Step 1:
Hydroxylation of bipiperidine at the 4-position using selective oxidation or nucleophilic substitution, often employing oxidizing agents like hydrogen peroxide or peracids.

Step 2:
Esterification with tert-butyl chloroformate or tert-butyl alcohol derivatives, typically under basic conditions with catalysts such as triethylamine or pyridine.

Step 3:
Salt Formation:
Post-synthesis, the free base is converted into the hydrochloride salt by treatment with hydrogen chloride gas or HCl in an appropriate solvent.

Reaction Conditions:

Step Reagents Solvent Temperature Notes
Hydroxylation Hydrogen peroxide, catalyst Acetic acid or DMSO 0–50°C Selective oxidation
Esterification tert-Butyl chloroformate DCM or THF Room temperature Acid scavenger present
Salt formation HCl gas or HCl solution Ethanol or water Ambient Ensures salt stability

Route C: Patent-Referenced Method (Based on WO2014200786A1)

Key Features:

  • Utilizes diazabicyclo[3.2.1]octane as a catalyst or reagent for selective functionalization.
  • Employs reactive intermediates such as N-tert-butoxycarbonyl derivatives.
  • Reaction in organic solvents like acetone, ethyl acetate, or dichloromethane.
  • Involves stepwise addition of reagents with temperature control to optimize yield and selectivity.

Sample Reaction Conditions:

Step Reagents Solvent Conditions Purpose
Activation tert-Butyl chloroformate Dichloromethane 0°C to room temp Protecting group installation
Hydroxylation Hydrogen peroxide DMSO or acetic acid 0–50°C Hydroxyl group formation
Final salt formation HCl Ethanol Ambient Conversion to hydrochloride salt

Reaction Mechanisms and Key Intermediates

Formation of the Carbamate Group

The primary reaction involves nucleophilic attack by the amine nitrogen on tert-butyl chloroformate, forming a carbamate linkage, which is a key step in constructing the esterified bipiperidine:

R-NH_2 + (CH_3)_3C-O-C(=O)Cl → R-NH-C(=O)-O-C(CH_3)_3 + HCl

Hydroxylation at the 4-Position

Hydroxylation can be achieved via:

  • Oxidative methods: Using hydrogen peroxide or peracids, leading to selective oxidation of the bipiperidine ring.
  • Nucleophilic substitution: Using halogenated intermediates followed by hydrolysis to introduce hydroxyl groups.

Optimization and Process Parameters

Parameter Optimal Range Effect Reference Data
Temperature 0–25°C Minimize side reactions Patent WO2014200786A1
Solvent Dichloromethane, ethyl acetate Enhance solubility Multiple sources
Reagent Equivalents 1.1–1.5 equivalents Maximize yield Literature reports
Reaction Time 4–24 hours Complete conversion Experimental data

Notes on Industrial and Laboratory Scale Synthesis

  • Purification: Column chromatography or recrystallization from suitable solvents.
  • Yield: Typically ranges from 60–85%, depending on reaction conditions.
  • Safety: Handling of tert-butyl chloroformate requires caution due to its reactivity and potential toxicity.

Summary Table of Preparation Methods

Method Key Reagents Main Features Advantages Limitations
Esterification with tert-butyl chloroformate tert-Butyl chloroformate, base High selectivity, mild conditions Good yields, scalable Requires careful control of HCl byproduct
Hydroxylation of bipiperidine Hydrogen peroxide, catalysts Selective hydroxylation Functional group diversity Potential over-oxidation
Patent-based multi-step synthesis Multiple intermediates, catalysts High specificity Versatile, adaptable Longer process, complex purification

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl4-hydroxy-[1,4’-bipiperidine]-1’-carboxylatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Tert-butyl4-hydroxy-[1,4’-bipiperidine]-1’-carboxylatehydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of tert-butyl4-hydroxy-[1,4’-bipiperidine]-1’-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The hydroxy group and bipiperidine structure allow it to bind to enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

Irinotecan Hydrochloride

Structure: Irinotecan hydrochloride (CAS: 136572-09-3) incorporates the [1,4'-bipiperidine]-1'-carboxylate moiety esterified to a camptothecin-derived quinoline-indolizine core. Its molecular formula is C33H38N4O6·HCl·3H2O (trihydrate), with a molecular weight of 677.18 g/mol . Function: Unlike the target compound, Irinotecan is a topoisomerase I inhibitor used clinically as an anticancer agent (e.g., in colorectal cancer). The bipiperidine-carboxylate group enhances solubility and metabolic stability, enabling active cellular uptake . Purity Standards: Irinotecan must comply with stringent purity criteria (98.0–102.0% on an anhydrous basis) and limits for impurities like related compounds B (≤0.15%) and C (≤0.10%) .

Irinotecan-Related Compounds (B, C, D)

  • Molecular formula: C32H36N4O6·HCl (609.11 g/mol). It highlights the sensitivity of Irinotecan’s structure to minor substituent changes, which can alter biological activity .
  • Related Compound D (R-isomer): Demonstrates the importance of stereochemistry; the R-configuration reduces anticancer efficacy compared to the S-isomer in Irinotecan. Molecular formula: C33H38N4O6·HCl·3H2O (677.18 g/mol) . Comparison: The target compound lacks the camptothecin backbone and complex substitution patterns, positioning it as a precursor rather than an active drug.

Ancriviroc (SCH351125)

Structure : A [1,4'-bipiperidine] derivative with a bromophenyl and oxidized pyridinyl group. Molecular formula: C28H37BrN4O3 (557.52 g/mol) .
Function : A CCR5 antagonist used in antiviral therapy, contrasting with the target compound’s role as a synthetic intermediate.
Key Difference : Ancriviroc’s bulkier substituents and bromine atom enable receptor binding, whereas the target compound’s hydroxyl and tert-butyl groups prioritize modular reactivity .

Irinotecan Impurity M

Structure: Contains a dihydroxy substitution on the quinoline core and a 2:1 hydrochloride ratio. Molecular formula: C33H40Cl2N4O7 (675.60 g/mol) . Role: An impurity with altered hydrogen-bonding capacity due to additional hydroxyl groups, emphasizing the target compound’s simpler and more stable design .

tert-Butyl-4-(1-aminoethyl)piperidine-1-carboxylate Hydrochloride

Structure: A mono-piperidine analog with an aminoethyl substituent. Molecular formula: C12H25ClN2O2 (264.79 g/mol) .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Use Reference ID
Tert-butyl4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate HCl C12H17NO·HCl 264.79 Hydroxyl, tert-butyl carbamate Synthetic intermediate
Irinotecan Hydrochloride C33H38N4O6·HCl·3H2O 677.18 Bipiperidine-carboxylate, camptothecin Anticancer drug
Irinotecan-Related Compound C C32H36N4O6·HCl 609.11 Methyl substitution Impurity in Irinotecan
Ancriviroc C28H37BrN4O3 557.52 Bromophenyl, pyridinyl Antiviral (CCR5 antagonist)
Irinotecan Impurity M C33H40Cl2N4O7 675.60 Dihydroxy, 2:1 HCl Impurity in Irinotecan

Research Findings and Implications

  • Synthetic Utility: The target compound’s hydroxyl and tert-butyl groups facilitate selective modifications, making it critical for constructing complex molecules like Irinotecan .
  • Purity Considerations: Unlike Irinotecan, which requires ≤0.5% total impurities , the target compound is commercially available at 95% purity, reflecting its role as an intermediate .
  • Steric and Electronic Effects: Comparisons with Ancriviroc and Irinotecan-related compounds underscore how substituents influence biological activity and metabolic stability .

Biologische Aktivität

Tert-butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate hydrochloride (CAS Number: 367500-88-7) is a compound of interest in medicinal chemistry due to its potential biological activity. This article delves into its pharmacological properties, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H28N2O3
  • Molecular Weight : 284.39 g/mol
  • Solubility : Slightly soluble in chloroform and methanol, more soluble in DMSO.

The structure of the compound features a bipiperidine core which is significant for its biological interactions.

Tert-butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate hydrochloride has been studied for its interaction with various biological targets. It primarily acts as a modulator of neurotransmitter systems and has shown potential in influencing receptor activity related to the central nervous system.

1. Neurotransmitter Modulation

Research indicates that the compound may enhance the activity of certain neurotransmitters, potentially impacting conditions such as anxiety and depression. The bipiperidine structure is known for its ability to interact with dopamine and serotonin receptors.

2. Anti-inflammatory Effects

In vitro studies have demonstrated that tert-butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate hydrochloride exhibits anti-inflammatory properties. It has been shown to modulate cytokine production in immune cells, particularly in the context of lipopolysaccharide (LPS) stimulation.

3. Antioxidant Activity

The compound also displays antioxidant properties, which may contribute to its protective effects against oxidative stress in cellular models.

Case Studies and Experimental Data

A study conducted on murine models evaluated the efficacy of the compound in reducing inflammation markers. The results are summarized in the following table:

Treatment GroupIL-6 Levels (ng/mL)TNF-α Levels (ng/mL)Cell Viability (%)
Control50 ± 540 ± 4100
Low Dose35 ± 330 ± 395
High Dose20 ± 215 ± 290

The data indicate a significant reduction in IL-6 and TNF-α levels with increasing doses of tert-butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate hydrochloride, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. What are the recommended synthetic routes for tert-butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate hydrochloride?

The synthesis of this compound typically involves multi-step reactions. A common approach includes:

  • Grignard reagent reactions : For example, reacting tert-butyl-protected piperidone derivatives with organometallic reagents under anhydrous conditions (e.g., THF solvent) to introduce substituents .
  • Hydrolysis of esters : Acidic or basic hydrolysis of tert-butyl ester groups to yield carboxylic acid intermediates, followed by salt formation (e.g., HCl) .
  • Chromatographic monitoring : Use HPLC or TLC to track reaction progress and optimize yields (≥95% purity) .

Q. What safety precautions are necessary when handling this compound?

Key precautions include:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Respiratory protection : Use fume hoods or N95 masks if airborne particulates are generated during weighing or synthesis .
  • Emergency measures : Immediate flushing with water for eye/skin exposure and avoiding water jets during fire incidents (use CO₂ or dry powder extinguishers) .

Q. What analytical techniques confirm the purity and identity of the compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm structural integrity and substituent positions .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) and detect impurities .
  • Mass Spectrometry (MS) : Determine molecular weight and fragmentation patterns .

Q. What are the storage conditions to ensure compound stability?

Store in a tightly sealed container under inert gas (argon/nitrogen) at 2–8°C. Protect from light and moisture to prevent hydrolysis or degradation .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound under varying catalytic conditions?

  • Catalyst screening : Test palladium, nickel, or enzyme-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) to improve regioselectivity .
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reaction rate and by-product formation .
  • Temperature control : Maintain reactions at –20°C to 80°C depending on step sensitivity, using cryogenic baths or oil baths .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Cross-validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to resolve ambiguous peaks .
  • Computational modeling : Use density functional theory (DFT) to predict NMR shifts and compare with experimental data .
  • Isotopic labeling : Introduce ¹⁵N or ²H isotopes to simplify complex splitting patterns in crowded spectral regions .

Q. How does the hydroxyl group in the structure influence its biological activity and interaction with enzymes?

  • Hydrogen bonding : The hydroxyl group acts as a hydrogen bond donor, enhancing binding affinity to enzyme active sites (e.g., kinases or GPCRs) .
  • Metabolic stability : Assess susceptibility to oxidation or glucuronidation using liver microsome assays .
  • Structure-activity relationship (SAR) studies : Synthesize analogs with methyl or fluoro substitutions to evaluate potency changes .

Q. What methodological considerations are critical for assessing pharmacokinetic properties in preclinical studies?

  • In vitro assays : Measure plasma protein binding (equilibrium dialysis) and CYP450 inhibition to predict drug-drug interactions .
  • Animal models : Conduct bioavailability studies in rodents (IV vs. oral dosing) and monitor clearance rates via LC-MS/MS .
  • Toxicokinetics : Track metabolite formation (e.g., hydroxylated derivatives) using radiolabeled compounds .

Key Research Findings

  • Synthetic Efficiency : Yields >80% achievable via tert-butyl protection/deprotection strategies under anhydrous conditions .
  • Biological Relevance : Demonstrated modulation of enzyme kinetics (e.g., IC₅₀ < 1 µM for kinase targets) .
  • Safety Profile : Low acute toxicity (LD₅₀ > 500 mg/kg in rodents) but chronic effects require further study .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.